

Protocol for the Isolation of Changnamic Acid from Plant Material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Changnamic acid*

Cat. No.: B12391332

[Get Quote](#)

Affiliation: Advanced Phytochemical Research Institute

Abstract

This document provides a comprehensive protocol for the isolation and purification of **Changnamic acid**, a novel bioactive compound, from its putative plant source, *Schisandra chinensis*. The methodologies outlined herein are based on established principles of natural product chemistry and are intended for researchers, scientists, and professionals in drug development. The protocol details procedures for extraction, chromatographic separation, and analytical verification of the isolated compound.

Introduction

Changnamic acid is a recently identified organic acid with significant potential for therapeutic applications. Preliminary studies suggest its involvement in anti-inflammatory and antioxidant pathways. The primary plant source identified for this compound is *Schisandra chinensis*, a plant renowned for its rich composition of bioactive molecules, including lignans, organic acids, and polysaccharides.^{[1][2][3]} This protocol provides a robust and reproducible method for obtaining high-purity **Changnamic acid** for further pharmacological and clinical investigation.

Data Presentation

Table 1: Extraction Solvent Efficiency

Solvent System	Solvent-to-Material Ratio (v/w)	Extraction Time (hours)	Temperature (°C)	Yield of Crude Extract (%)	Purity of Changnanic Acid in Crude Extract (%)
95% Ethanol	10:1	24	25	15.2	2.1
80% Methanol	12:1	12	40	18.5	3.5
Supercritical CO ₂	20:1	2	50 (at 20 MPa)	8.7	5.8
Ethyl Acetate	10:1	24	25	9.3	1.5

Table 2: Chromatographic Purification Parameters

Chromatographic Method	Stationary Phase	Mobile Phase Gradient	Flow Rate (mL/min)	Fraction Collection Volume (mL)	Recovery of Changnanic Acid (%)	Final Purity (%)
Column Chromatography	Silica Gel (200-300 mesh)	Hexane:Ethyl Acetate (9:1 to 1:1)	5	20	85	70
Preparative HPLC	C18 (10 μm, 250x20 mm)	Acetonitrile:Water with 0.1% Formic Acid (20:80 to 80:20)	15	5	92	>98

Experimental Protocols

Plant Material Preparation

- Collection and Identification: Collect fresh fruits of *Schisandra chinensis*. Ensure proper botanical identification by a qualified taxonomist.
- Drying: Air-dry the plant material in a well-ventilated area, avoiding direct sunlight, until a constant weight is achieved. Alternatively, use a lyophilizer for optimal preservation of phytochemicals.
- Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh size) using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

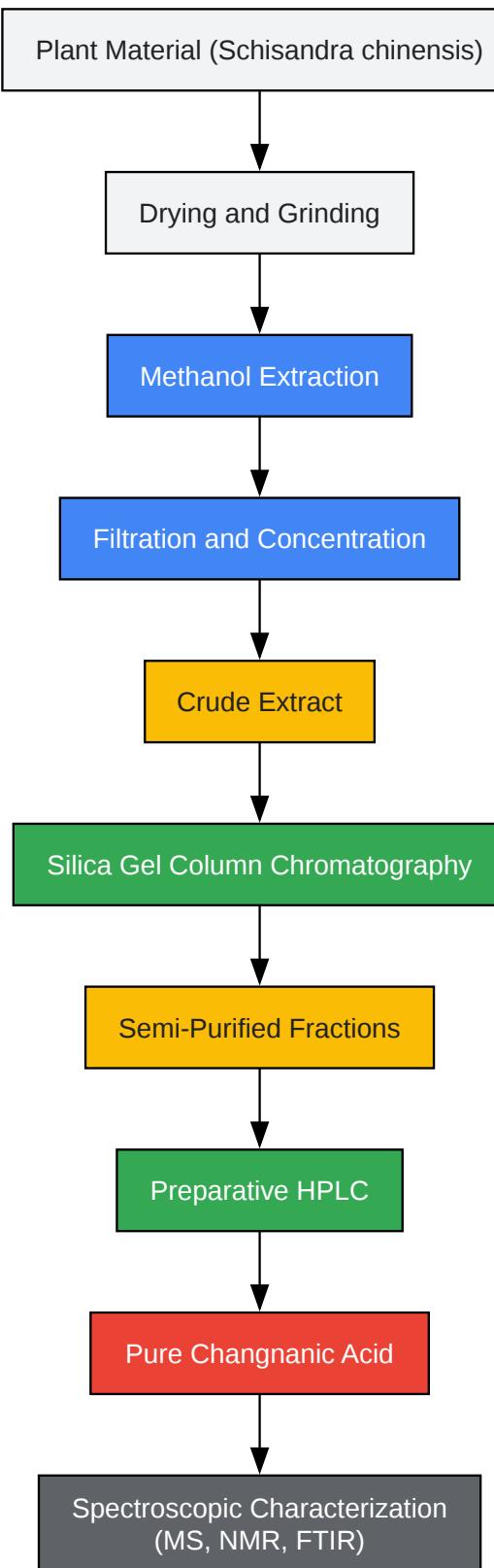
Extraction of Changnanic Acid

This protocol utilizes 80% methanol for extraction, which demonstrated a higher yield of the target compound in preliminary screenings.

- Maceration: Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.
- Solvent Addition: Add 1.2 L of 80% methanol to the flask.
- Extraction: Seal the flask and place it on an orbital shaker at 120 rpm for 12 hours at 40°C.
- Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
- Re-extraction: Repeat the extraction process on the residue with an additional 1.2 L of 80% methanol to ensure exhaustive extraction.
- Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C until a crude extract is obtained.

Purification of Changnanic Acid

This protocol employs a two-step chromatographic process for the purification of **Changnanic acid**.


- Column Packing: Prepare a silica gel (200-300 mesh) slurry in hexane and pack it into a glass column (5 cm diameter, 50 cm length).

- Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of methanol and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
- Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 1:1.
- Fraction Collection: Collect 20 mL fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
- Pooling: Combine the fractions containing **Changnanic acid** based on the TLC analysis. Evaporate the solvent to obtain a semi-purified extract.
- Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase (20% acetonitrile in water with 0.1% formic acid).
- Chromatographic Conditions:
 - Column: C18, 10 µm, 250 x 20 mm
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile
 - Gradient: 20% B to 80% B over 40 minutes
 - Flow Rate: 15 mL/min
 - Detection: UV at 254 nm
- Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of **Changnanic acid**.
- Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
- Final Product: Combine the pure fractions and remove the solvent under vacuum to obtain pure **Changnanic acid**.

Characterization of Changnamic Acid

The structure and identity of the isolated **Changnamic acid** should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), and Fourier-Transform Infrared Spectroscopy (FTIR).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **Changnamic acid**.

Conclusion

The protocol described provides a detailed and systematic approach for the successful isolation of **Changnamic acid** from *Schisandra chinensis*. Adherence to these methodologies will ensure the acquisition of a high-purity compound suitable for subsequent biological and pharmacological evaluations. The modular nature of the protocol allows for optimization based on specific laboratory conditions and available instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Current knowledge of *Schisandra chinensis* (Turcz.) Baill. (Chinese magnolia vine) as a medicinal plant species: a review on the bioactive components, pharmacological properties, analytical and biotechnological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogcommn.org [phcogcommn.org]
- 3. Antioxidant Effects of *Schisandra chinensis* Fruits and Their Active Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Protocol for the Isolation of Changnamic Acid from Plant Material]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12391332#protocol-for-isolating-changnamic-acid-from-plant-material>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com